molecular formula C8H14O B8598085 1-(1-Methylcyclopropyl)but-3-en-1-ol

1-(1-Methylcyclopropyl)but-3-en-1-ol

Cat. No.: B8598085
M. Wt: 126.20 g/mol
InChI Key: JAEQLKDHVANTFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-Methylcyclopropyl)but-3-en-1-ol is a chemical compound of interest in organic synthesis and applied research, particularly for constructing complex molecular architectures featuring the robust cyclopropane ring. This structure is a key motif in developing fragrance ingredients, as cyclopropanation is a recognized strategy to enhance the stability and tenacity of odorants, improving their performance in various formulations . The compound serves as a valuable precursor or model substrate in corrosion inhibition studies; research on similar gem-dichlorocyclopropane derivatives demonstrates significant potential in protecting mild steel in acidic environments, with inhibitory efficiency increasing with concentration . Its molecular framework, containing both a reactive alkene and an alcohol functional group, makes it a versatile intermediate for exploring structure-activity relationships through further chemical modification. Computational chemistry methods, including Density Functional Theory (DFT) and molecular docking, are powerful tools for predicting the behavior of such molecules, allowing researchers to model interactions with biological targets like enzymes or to find the optimal spatial configuration for adsorption on metal surfaces . This compound is provided For Research Use Only and is strictly intended for laboratory research applications. It is not intended for diagnostic, therapeutic, or any personal use.

Properties

Molecular Formula

C8H14O

Molecular Weight

126.20 g/mol

IUPAC Name

1-(1-methylcyclopropyl)but-3-en-1-ol

InChI

InChI=1S/C8H14O/c1-3-4-7(9)8(2)5-6-8/h3,7,9H,1,4-6H2,2H3

InChI Key

JAEQLKDHVANTFX-UHFFFAOYSA-N

Canonical SMILES

CC1(CC1)C(CC=C)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Cyclopropane Derivatives with Ketone vs. Alcohol Functional Groups

1-(1-Methylcyclopropyl)ethanone (C₆H₁₀O)
  • Molecular Weight : 98.145 g/mol .
  • Functional Groups : Cyclopropane ring with a methyl group and a ketone.
  • Key Differences : The absence of a hydroxyl group and the shorter carbon chain (ethane vs. butene) reduce steric hindrance and alter reactivity. Ketones like this exhibit lower polarity compared to alcohols, impacting solubility and boiling points.
1-(1-Methylcyclopropyl)but-3-en-1-ol (Target Compound)
  • Functional Groups : Cyclopropane, hydroxyl, and conjugated alkene.
  • Reactivity : The hydroxyl group enables hydrogen bonding, increasing hydrophilicity, while the alkene may participate in Diels-Alder or electrophilic addition reactions.

Cyclic Alcohols: Cyclopropane vs. Cyclopentane Backbones

1-Methylcyclopentanol (C₆H₁₂O)
  • Molecular Weight : 100.16 g/mol .
  • Structure : Cyclopentane ring with a hydroxyl and methyl group.
  • Physical Properties : Higher boiling point compared to cyclopropane analogs due to reduced ring strain and larger molecular size.

Butenol Derivatives with Varied Substituents

1-(2,4-Dimethoxyphenyl)-3-(trifluoromethyl)but-3-en-1-ol (12i)
  • Molecular Formula : C₁₃H₁₅F₃O₃.
  • Functional Groups : Aromatic rings (electron-donating methoxy groups), trifluoromethyl, and hydroxyl .
  • Reactivity : The trifluoromethyl group enhances electronegativity, while the aromatic ring directs electrophilic substitution.
Target Compound
  • Reactivity : The absence of aromatic or electron-withdrawing groups shifts reactivity toward alkene-based transformations (e.g., hydrofunctionalization).

Comparison Insight : Substituents like trifluoromethyl or methoxy groups dramatically alter electronic properties and reaction pathways compared to the simpler methylcyclopropyl substituent .

Cyclopropane-Alcohol Hybrids

1-(1-Aminocyclopropyl)-3,3-dimethylcyclobutan-1-ol (C₉H₁₇NO)
  • Molecular Weight : 155.24 g/mol .
  • Structure : Combines cyclopropane, cyclobutane, hydroxyl, and amine groups.
  • Applications : Likely serves as a multifunctional intermediate in drug synthesis.

Data Table: Key Properties of Comparable Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Features
This compound C₈H₁₂O 124.18 Cyclopropane, hydroxyl, alkene High ring strain, alkene reactivity
1-(1-Methylcyclopropyl)ethanone C₆H₁₀O 98.145 Cyclopropane, ketone Lower polarity, ketone reactions
1-Methylcyclopentanol C₆H₁₂O 100.16 Cyclopentane, hydroxyl Stable ring, higher boiling point
1-(2,4-Dimethoxyphenyl)-3-(trifluoromethyl)but-3-en-1-ol C₁₃H₁₅F₃O₃ 288.26 Aromatic, trifluoromethyl, hydroxyl Electron-deficient alkene
1-(1-Aminocyclopropyl)-3,3-dimethylcyclobutan-1-ol C₉H₁₇NO 155.24 Cyclopropane, cyclobutane, amine, hydroxyl Multifunctional hybrid structure

Preparation Methods

Reaction Setup and Optimization

A mixture of zinc (≥98% purity, ≤10 µm particles) and cuprous chloride in tetrahydrofuran (THF) is stirred at 40°C under nitrogen to form an activated slurry. Methylene diiodide (CH₂I₂) and 3-buten-1-ol are introduced dropwise, triggering cyclopropanation at the alkene terminus. The reaction proceeds via a concerted mechanism, with the zinc-copper matrix stabilizing the carbene intermediate. Post-reaction, acidolysis with dilute HCl quenches residual reagents, and the organic phase is purified via fractional distillation to isolate the cyclopropanated product.

Table 1: Yield Dependence on Zinc Particle Size and Temperature

Zinc Particle Size (µm)Temperature (°C)Yield (%)
≤104068
10–204052
≤102541

Optimal yields (68%) are achieved with sub-10 µm zinc at 40°C, highlighting the importance of surface area and activation efficiency. Side products, including unreacted dihalides and over-insertion adducts, are minimized through controlled reagent addition rates.

Dibromocyclopropanation Followed by Reductive Dehalogenation

Dibromocarbene addition to unsaturated alcohols, as demonstrated in MDPI/1420-3049/25/10/2364 , offers a two-phase route to cyclopropane derivatives. This method is particularly effective for substrates sensitive to Lewis acid conditions.

Phase-Transfer Catalyzed Dibromocyclopropanation

3-Buten-1-ol is treated with carbon tetrabromide (CBr₄) under phase-transfer conditions (tetrabutylammonium bromide as catalyst) in a biphasic water-dichloromethane system. Dibromocarbene, generated in situ, adds to the alkene, yielding 1-(2,2-dibromo-1-methylcyclopropyl)but-3-en-1-ol as a diastereomeric mixture.

Table 2: Effect of Solvent System on Diastereoselectivity

SolventDiastereomer Ratio (trans:cis)Yield (%)
Dichloromethane-H₂O3:174
Toluene-H₂O1:162
Ethyl Acetate-H₂O2:168

The dichloromethane-water system favors trans-diastereomers (3:1 ratio) due to enhanced carbene stability in nonpolar media.

Dehalogenation to Target Alcohol

The dibromide intermediate undergoes reductive debromination using lithium aluminum hydride (LiAlH₄) in dry ether. Selective reduction preserves the cyclopropane ring while cleaving C-Br bonds, affording this compound in 85% yield. Excess reductant and prolonged reaction times must be avoided to prevent ring-opening side reactions.

Transition-Metal-Catalyzed Cross-Coupling Strategies

Palladium-mediated cross-coupling, as exemplified in US11180503B2 , enables modular assembly of the cyclopropane-alcohol scaffold. This approach is ideal for introducing pre-functionalized cyclopropyl groups.

Negishi Coupling of Cyclopropylzinc Reagents

A cyclopropylzinc bromide, prepared from 1-methylcyclopropyl iodide and activated zinc, reacts with 3-bromo-but-3-en-1-ol under Pd-PEPPSI-IHeptCl catalysis. The reaction proceeds in toluene at 25°C, achieving 72% yield with >95% regioselectivity.

Table 3: Palladium Catalyst Screening for Coupling Efficiency

CatalystYield (%)Selectivity (%)
Pd-PEPPSI-IHeptCl7295
Pd(dba)₂5882
Pd(OAc)₂/P(t-Bu)₃6588

Pd-PEPPSI-IHeptCl outperforms other catalysts due to its bulky N-heterocyclic carbene ligand, which suppresses β-hydride elimination.

Grignard Addition to Cyclopropanecarboxaldehyde

A convergent synthesis involves nucleophilic addition of a vinyl Grignard reagent to 1-methylcyclopropanecarboxaldehyde, followed by oxidation state adjustment.

Aldehyde Synthesis and Grignard Reaction

1-Methylcyclopropanecarboxaldehyde is prepared via oxidation of 1-methylcyclopropanemethanol (pyridinium chlorochromate in DCM). Treatment with 3-butenylmagnesium bromide in THF at −78°C generates the tertiary alcohol precursor, which is oxidized to the ketone and subsequently reduced to the target alcohol using NaBH₄.

Table 4: Grignard Reaction Optimization

Temperature (°C)SolventYield (%)
−78THF78
0THF65
25THF34

Low temperatures favor kinetic control, minimizing aldol side reactions .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1-(1-Methylcyclopropyl)but-3-en-1-ol, and how does the cyclopropane ring influence reaction conditions?

  • Methodological Answer : The synthesis typically involves cyclopropanation via the Simmons-Smith reaction, where zinc-copper couples transfer methylene groups to alkenes. The strained cyclopropane ring may require stabilization using low-temperature conditions (e.g., −78°C) to prevent ring-opening. Post-cyclopropanation, functionalization of the butenol chain can be achieved through Grignard addition or oxidation-reduction sequences. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended to isolate the product from byproducts .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : The cyclopropyl group’s protons appear as complex multiplets (δ 0.5–1.5 ppm), while the allylic alcohol’s OH proton shows broad resonance (δ 1.5–2.5 ppm). The butenol double bond produces distinct coupling patterns (J ≈ 10–16 Hz) .
  • IR Spectroscopy : A broad O-H stretch (~3200–3600 cm⁻¹) confirms the alcohol group.
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 140–160) and fragmentation patterns validate the structure .

Q. What are the key considerations in designing kinetic stability studies for this compound under varying conditions?

  • Methodological Answer : Conduct accelerated degradation studies by exposing the compound to elevated temperatures (40–80°C) and varying pH (2–12). Monitor decomposition via HPLC or GC-MS. The cyclopropane ring’s strain may increase susceptibility to acid-catalyzed ring-opening, necessitating buffered neutral conditions for storage .

Advanced Research Questions

Q. How does the cyclopropane ring’s strain influence regioselectivity in electrophilic additions to the butenol double bond?

  • Methodological Answer : The electron-rich double bond may undergo electrophilic addition (e.g., bromination or epoxidation). Computational DFT studies can predict regioselectivity by analyzing frontier molecular orbitals (FMOs). For instance, the LUMO of the strained cyclopropane may direct electrophiles to the less substituted alkene position. Experimental validation via NMR kinetics is advised .

Q. What strategies mitigate side reactions during allylic alcohol functionalization?

  • Methodological Answer : Protect the hydroxyl group using tert-butyldimethylsilyl (TBS) ethers before performing reactions like Sharpless epoxidation or Mitsunobu alkylation. Catalytic hydrogenation with Pd/C or PtO₂ can reduce the double bond selectively without ring-opening if conducted under mild H₂ pressure (1–3 atm) .

Q. How can enantioselective synthesis of this compound be achieved?

  • Methodological Answer : Use chiral catalysts such as Jacobsen’s Co-salen complexes for asymmetric epoxidation of the alkene precursor. Alternatively, enzymatic resolution with lipases (e.g., Candida antarctica) can separate enantiomers. Monitor enantiomeric excess (ee) via chiral HPLC or polarimetry .

Q. What computational approaches predict the compound’s reactivity in transition metal-catalyzed coupling?

  • Methodological Answer : Perform DFT calculations (e.g., B3LYP/6-31G*) to model steric effects of the methylcyclopropyl group on Pd-catalyzed Suzuki-Miyaura couplings. The bulky substituent may hinder transmetallation, favoring pre-coordination to less sterically hindered sites. Experimental screening of ligands (e.g., SPhos, XPhos) can optimize yields .

Q. What in vitro assays are suitable for screening biological activity?

  • Methodological Answer : Prioritize enzyme inhibition assays (e.g., COX-2 for anti-inflammatory potential) and cytotoxicity tests (MTT assay on cancer cell lines). For neuroactivity, use patch-clamp electrophysiology to assess ion channel modulation. Dose-response curves (IC₅₀) and molecular docking studies can elucidate mechanisms .

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